Methylclostebol

Catalog No.
S600048
CAS No.
5785-58-0
M.F
C20H29ClO2
M. Wt
336.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylclostebol

CAS Number

5785-58-0

Product Name

Methylclostebol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H29ClO2

Molecular Weight

336.9 g/mol

InChI

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1

InChI Key

SOMOGWLYTLQJGT-XMUHMHRVSA-N

SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl

Synonyms

NSC 18307;4-chloro-17α-Methyltestosterone

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl

Detection of Methylclostebol Metabolites in Anti-Doping Analysis

Scientific Field: Sports Anti-Doping Analysis

Methods and Experimental Procedures: Researchers investigate the excretion kinetics of methylclostebol metabolites in urine samples from athletes. Specifically, they analyze the following metabolites:

    17β-hydroxymethyl-17α-methyl-13-enes (M3): This metabolite is expected to be excreted after methylclostebol administration.

    Other Metabolites (Sobolevsky “I”, “M2”, and “M4”): These metabolites may help discriminate the administered parent drug.

Results and Outcomes: The integration of methylclostebol metabolites into initial testing procedures has led to an increase in adverse analytical findings in doping control. Researchers compare the excretion profiles of these metabolites with those observed for DHCMT. By understanding the excretion patterns, anti-doping agencies can enhance their detection methods and improve the accuracy of identifying methylclostebol use in athletes .

In Vivo Urinary Steroid Detection in Chimeric Mice

Scientific Field: Biochemistry and Steroid Metabolism

Summary: Researchers have studied methylclostebol in chimeric mice to understand its metabolism and excretion patterns.

Methods and Experimental Procedures: Chimeric mice were administered methylclostebol, and their urine samples were analyzed using gas chromatography-mass spectrometry (GC-MS). The chromatograms revealed the presence of methylclostebol and its hydroxylated metabolites.

Methylclostebol, chemically known as 4-chloro-17α-methyl-androst-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid derived from clostebol. It features a methyl group at the 17α position, enhancing its anabolic properties while reducing its androgenic effects. This compound is often marketed in dietary supplements and has been associated with performance enhancement in sports, leading to its prohibition by various sporting organizations, including the World Anti-Doping Agency.

As with most AAS, the exact mechanism of action of methylclostebol within the body is not fully understood. However, it is generally believed to work by binding to androgen receptors in muscle cells, promoting protein synthesis and muscle growth. This mechanism is similar to testosterone, but methylclostebol may have a higher affinity for androgen receptors, potentially leading to stronger anabolic effects [].

  • Liver damage: The 17α-alkylated structure can strain the liver during metabolism [].
  • Cardiovascular complications: AAS can increase the risk of heart attack, stroke, and high blood pressure.
  • Mood swings and aggression: Androgenic effects can contribute to anger, irritability, and other behavioral changes.
  • Impaired fertility: AAS can disrupt hormone production and function, affecting sperm production and fertility in males.
Typical of anabolic steroids. These include:

  • Hydroxylation: The introduction of hydroxyl groups can occur at various positions, affecting its biological activity.
  • Dehydrogenation: Removal of hydrogen can lead to the formation of double bonds, altering the compound's stability and reactivity.
  • Conjugation: Methylclostebol can form conjugates with glucuronic acid or sulfate, which may influence its excretion and bioavailability .

The synthesis of methylclostebol typically involves:

  • Chlorination of Testosterone: Starting from testosterone, chlorination at the 4-position is performed.
  • Methylation: The introduction of a methyl group at the 17α position is achieved through specific methylation techniques.
  • Purification: The final product is purified using chromatographic methods to ensure high purity suitable for pharmaceutical or supplement use

    Methylclostebol is primarily used in:

    • Performance Enhancement: Athletes may use it to increase muscle mass and strength.
    • Medical Uses: Although less common, it has potential applications in treating muscle wasting conditions due to its anabolic properties.
    • Research: It is studied for its metabolic pathways and interactions with androgen receptors .

Research on methylclostebol has focused on its metabolic pathways and interactions with other substances:

  • Metabolism: Studies using chimeric mouse models have shown how methylclostebol is metabolized in vivo, providing insights into its pharmacokinetics and potential metabolites .
  • Drug Interactions: Interaction studies indicate that co-administration with other anabolic steroids may alter its efficacy and safety profile.

Methylclostebol shares structural similarities with several anabolic steroids. Here’s a comparison highlighting its uniqueness:

CompoundStructureAnabolic ActivityAndrogenic ActivityUnique Features
Methylclostebol4-chloro derivative of testosteroneHighLow17α-methyl group enhances effects
Clostebol4-chloro testosteroneModerateLowLacks methyl group at 17α
Methandienone17α-methyl testosteroneVery HighModerateKnown for rapid gains but more side effects
Nandrolone19-nor testosteroneHighModerateReduced androgenic activity
StanozololDerivative of dihydrotestosteroneHighModerateOften used in cutting cycles

Methylclostebol's unique combination of high anabolic activity with low androgenic effects makes it particularly appealing for those seeking muscle growth without significant side effects associated with other steroids.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

336.1856079 g/mol

Monoisotopic Mass

336.1856079 g/mol

Heavy Atom Count

23

UNII

0956Z23Q9N

Other CAS

5785-58-0

Wikipedia

Methylclostebol

Dates

Modify: 2023-08-15
1.Lootens, L.,Meuleman, P.,Leroux-Roels, G., et al. Metabolic studies with promagnon, methylclostebol and methasterone in the uPA+/+-SCID chimeric mice. J. Steroid Biochem. Mol. Biol. 127(3-5), 374-381 (2011).

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